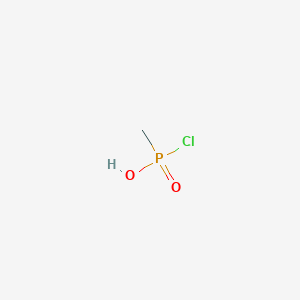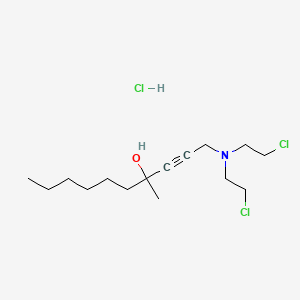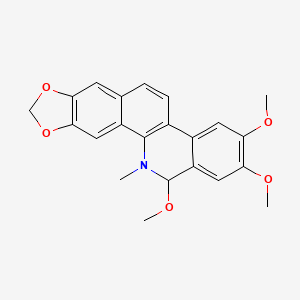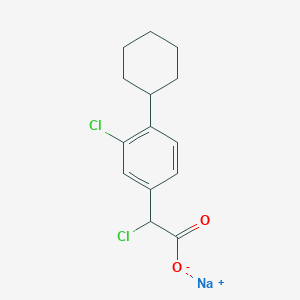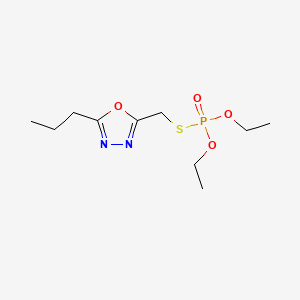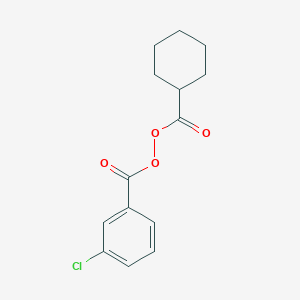
Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, is a diacyl peroxide compound known for its significant reactivity and utility in various chemical processes. This compound is characterized by the presence of a peroxide bond, which imparts high reactivity, making it useful in a range of synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, typically involves the reaction of 3-chlorobenzoyl chloride with cyclohexanecarbonyl peroxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane. The mixture is cooled to maintain a low temperature, and the reaction proceeds with the formation of the desired peroxide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure safety and maximize yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, undergoes various types of chemical reactions, including:
Oxidation: The peroxide bond is highly reactive and can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced, breaking the peroxide bond and forming corresponding alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium hydroxide, and various organic solvents. Reaction conditions often involve low temperatures to control the reactivity of the peroxide bond and prevent decomposition .
Major Products Formed
The major products formed from reactions involving this compound, depend on the specific reaction conditions and reagents used. Typical products include oxidized or reduced derivatives of the starting materials, as well as substituted compounds where the chlorine atom has been replaced.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as an oxidizing agent in various synthetic processes. It is particularly useful in the epoxidation of alkenes, where it converts double bonds into epoxides.
Biology and Medicine
In biological and medical research, peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the mechanisms of peroxide-induced damage and the protective effects of antioxidants.
Industry
Industrially, this compound is employed in the production of polymers and other materials where controlled oxidation is required. It is also used in the synthesis of pharmaceuticals and agrochemicals, where its reactivity is harnessed to introduce specific functional groups into target molecules .
Mécanisme D'action
The mechanism of action of peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, involves the cleavage of the peroxide bond, generating reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The compound’s reactivity is primarily due to the presence of the peroxide bond, which is prone to homolytic cleavage, generating free radicals that initiate further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl peroxide: Another diacyl peroxide compound with similar reactivity, commonly used in acne treatment and polymerization reactions.
3-Chloroperoxybenzoic acid: A related compound used as an oxidizing agent in organic synthesis.
Uniqueness
Peroxide, 3-chlorobenzoyl cyclohexylcarbonyl, is unique due to its specific combination of functional groups, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo both oxidation and reduction reactions, as well as participate in substitution reactions, makes it a versatile reagent in synthetic chemistry .
Propriétés
Numéro CAS |
39651-57-5 |
|---|---|
Formule moléculaire |
C14H15ClO4 |
Poids moléculaire |
282.72 g/mol |
Nom IUPAC |
cyclohexanecarbonyl 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H15ClO4/c15-12-8-4-7-11(9-12)14(17)19-18-13(16)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |
Clé InChI |
ZTYNYQDZSDHVLT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)OOC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)





